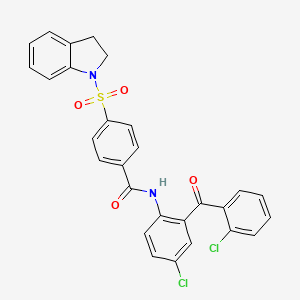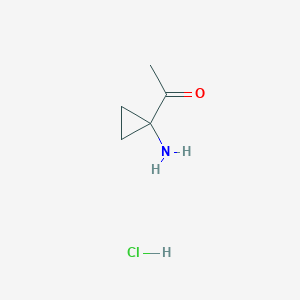
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves the selective inhibition of protein kinases that are involved in the regulation of cell growth and division. This compound binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets and thereby inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of protein kinases involved in cell growth and division, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide for lab experiments is its selectivity for certain protein kinases, which allows for targeted inhibition of specific cellular pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide. One area of interest is the development of new targeted cancer therapies based on this compound, either alone or in combination with other drugs. Another potential direction is the study of the physiological effects of this compound in other disease contexts, such as inflammation or autoimmune disorders. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Synthesemethoden
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with 2-chlorobenzoyl chloride to form 4-chloro-2-(2-chlorobenzoyl)nitrobenzene. This compound is then reacted with 4-(indolin-1-ylsulfonyl)aniline in the presence of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to selectively inhibit the activity of certain protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the development of targeted cancer therapies.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O4S/c29-20-11-14-25(23(17-20)27(33)22-6-2-3-7-24(22)30)31-28(34)19-9-12-21(13-10-19)37(35,36)32-16-15-18-5-1-4-8-26(18)32/h1-14,17H,15-16H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOCFSYGSNQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)




![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)





![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)
